molecular formula C21H22N4O3 B11142905 N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide

N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide

Cat. No.: B11142905
M. Wt: 378.4 g/mol
InChI Key: HAORQHMMFDCELC-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol and tetrahydrofuran, and reagents like sodium borohydride for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, tetrahydrofuran, chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)-2,3-dihydroxyquinoxaline-6-carboxamide is unique due to its specific quinoxaline core combined with the piperidine moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide

InChI

InChI=1S/C21H22N4O3/c26-19(15-6-7-17-18(12-15)24-21(28)20(27)23-17)22-16-8-10-25(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,22,26)(H,23,27)(H,24,28)

InChI Key

HAORQHMMFDCELC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3)CC4=CC=CC=C4

Origin of Product

United States

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